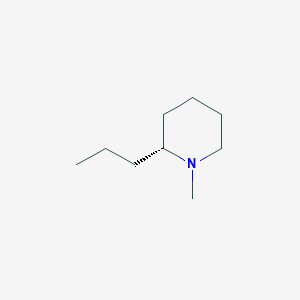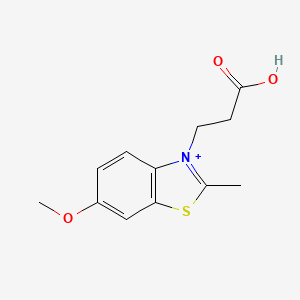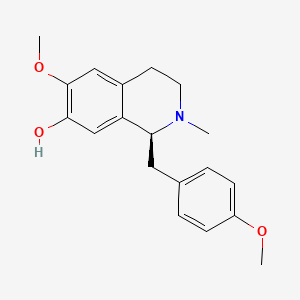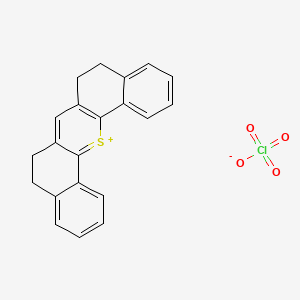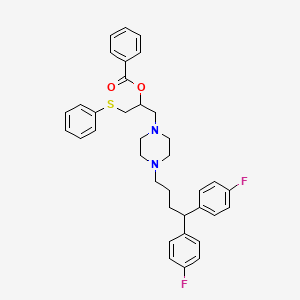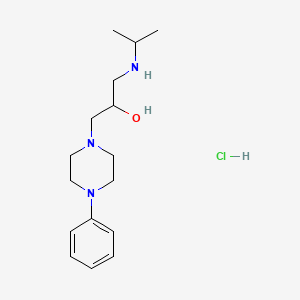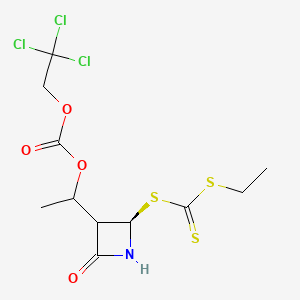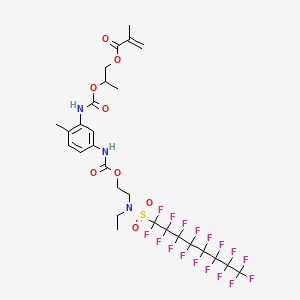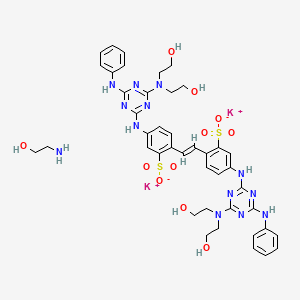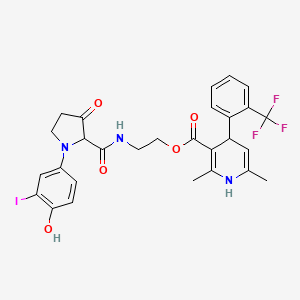
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate is a complex chemical compound that combines the properties of a triazine derivative and a hydroxyethyl ester of propenoic acid. This compound is known for its unique chemical structure and versatile applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 1,3,5-triazine-2,4,6-triamine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl groups. The resulting intermediate is then reacted with 2-hydroxyethyl prop-2-enoate in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the ester group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted triazine derivatives
Scientific Research Applications
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of polymers and resins, enhancing their mechanical and thermal properties.
Materials Science: Employed in the development of advanced materials, such as coatings and adhesives, due to its ability to form strong chemical bonds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable chemical bonds with other molecules. The methoxymethyl groups provide sites for chemical reactions, while the triazine ring offers structural stability. The hydroxyethyl prop-2-enoate moiety can participate in polymerization reactions, contributing to the formation of complex polymer networks. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of covalent bonds.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative without methoxymethyl groups.
2-Hydroxyethyl methacrylate: A hydroxyethyl ester of methacrylic acid, commonly used in polymer synthesis.
Hexamethoxymethylmelamine: A compound with similar methoxymethyl groups but different core structure.
Uniqueness
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate is unique due to its combination of a triazine core with multiple methoxymethyl groups and a hydroxyethyl ester. This unique structure imparts distinct chemical reactivity and versatility, making it valuable in various applications.
Properties
CAS No. |
52858-75-0 |
|---|---|
Molecular Formula |
C20H38N6O9 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate |
InChI |
InChI=1S/C15H30N6O6.C5H8O3/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-2-5(7)8-4-3-6/h7-12H2,1-6H3;2,6H,1,3-4H2 |
InChI Key |
HWFXLHWOVUSTRT-UHFFFAOYSA-N |
Canonical SMILES |
COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC.C=CC(=O)OCCO |
Related CAS |
52858-75-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




